Cas no 1378657-41-0 (3-(prop-2-enoxymethyl)benzaldehyde)

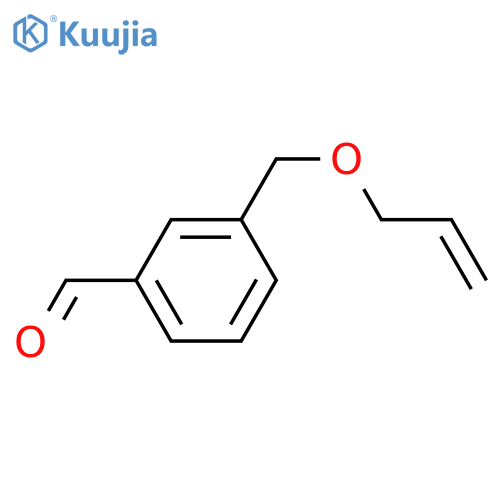

1378657-41-0 structure

商品名:3-(prop-2-enoxymethyl)benzaldehyde

CAS番号:1378657-41-0

MF:C11H12O2

メガワット:176.211783409119

MDL:MFCD19442878

CID:5218326

3-(prop-2-enoxymethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(prop-2-enoxymethyl)benzaldehyde

-

- MDL: MFCD19442878

- インチ: 1S/C11H12O2/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h2-5,7-8H,1,6,9H2

- InChIKey: JHWJMMWLDZFDQV-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC=CC(COCC=C)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 5

3-(prop-2-enoxymethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB427639-1 g |

3-[(Allyloxy)methyl]benzaldehyde |

1378657-41-0 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB427639-1g |

3-[(Allyloxy)methyl]benzaldehyde; . |

1378657-41-0 | 1g |

€1621.70 | 2025-02-21 | ||

| abcr | AB427639-5 g |

3-[(Allyloxy)methyl]benzaldehyde |

1378657-41-0 | 5g |

€1373.40 | 2023-04-23 | ||

| abcr | AB427639-5g |

3-[(Allyloxy)methyl]benzaldehyde |

1378657-41-0 | 5g |

€1373.40 | 2023-09-04 |

3-(prop-2-enoxymethyl)benzaldehyde 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

5. Water

1378657-41-0 (3-(prop-2-enoxymethyl)benzaldehyde) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1378657-41-0)3-(prop-2-enoxymethyl)benzaldehyde

清らかである:99%

はかる:1g

価格 ($):961.0